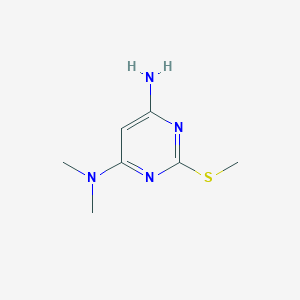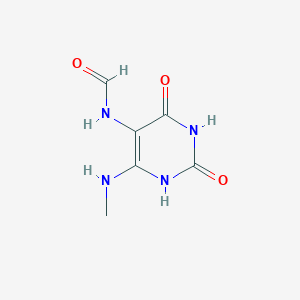![molecular formula C12H11NO3 B372259 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 13680-12-1](/img/structure/B372259.png)
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Vue d'ensemble
Description
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C12H11NO3 It is characterized by a fused ring structure that includes a nitro group and a furan ring
Méthodes De Préparation
The synthesis of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the nitration of 1,2,3,4-tetrahydrodibenzo[b,d]furan using a mixture of nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, influencing processes such as cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrodibenzo[b,d]furan: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Amino-1,2,3,4-tetrahydrodibenzo[b,d]furan: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan:
Propriétés
IUPAC Name |
8-nitro-1,2,3,4-tetrahydrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZDUWXRGPYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1,2-dimethyl-4-{[(methylamino)carbothioyl]amino}-1H-imidazole-5-carboxylate](/img/structure/B372180.png)


![Ethyl methyl[6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbamate](/img/structure/B372183.png)
![5-[(2,2-dimethoxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372187.png)
![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)
![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372190.png)
![9λ6,18λ6-dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)

![1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene](/img/structure/B372198.png)
![5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B372199.png)
![9,9-dioxo-4-oxa-9λ6-thiatricyclo[5.3.0.02,6]decane-3,5-dione](/img/structure/B372201.png)
![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)
